molecular formula C6H10N2O2 B13567291 O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine

Cat. No.: B13567291
M. Wt: 142.16 g/mol
InChI Key: LRAAGTPHMNJDIF-UHFFFAOYSA-N
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Description

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or other heterocycles .

Mechanism of Action

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

O-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H10N2O2/c1-4-6(3-9-7)5(2)10-8-4/h3,7H2,1-2H3

InChI Key

LRAAGTPHMNJDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CON

Origin of Product

United States

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